

Application Notes and Protocols for Tetragastrin-Induced Panic Attack Research

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Compound of Interest

Compound Name: *Tetragastrin*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **tetragastrin** (CCK-4), a cholecystokinin tetrapeptide, as a reliable pharmacological tool to induce panic attacks in a research setting. The information is intended for researchers in psychiatry, neuroscience, and pharmacology, as well as professionals involved in the development of anxiolytic and anti-panic medications.

Introduction

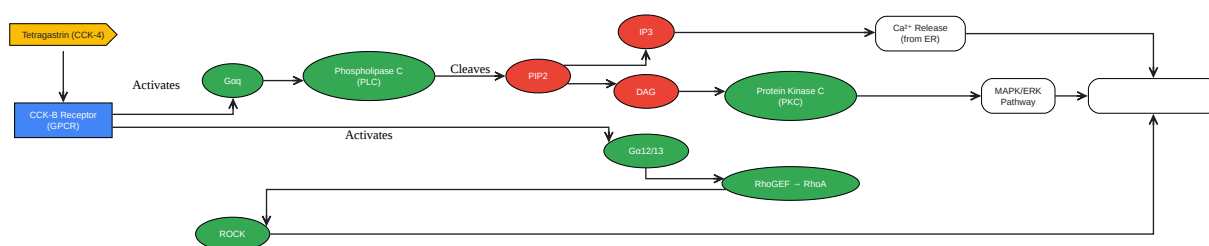
Tetragastrin (also known as CCK-4) is the C-terminal tetrapeptide of cholecystokinin. It is a potent agonist of the cholecystokinin B (CCK-B) receptor.[1][2] In research, the intravenous administration of **tetragastrin** is a well-established and reliable method for inducing panic attacks in both individuals with panic disorder and healthy volunteers.[2][3] The induced symptoms closely mimic those of spontaneous panic attacks, making it a valuable model for studying the neurobiology of panic disorder and for testing the efficacy of novel anti-panic drugs.[4] **Tetragastrin**-induced panic attacks are characterized by intense fear, a sense of impending doom, and significant cardiovascular and respiratory symptoms.[3][5][6]

Mechanism of Action

Tetragastrin exerts its panic-inducing effects primarily through the activation of CCK-B receptors, which are densely expressed in brain regions implicated in anxiety and panic, including the amygdala, hippocampus, and cerebral cortex.[3][4] The binding of **tetragastrin** to

the CCK-B receptor, a G-protein coupled receptor (GPCR), triggers downstream signaling cascades that lead to neuronal excitation and the manifestation of panic symptoms.[7]

Below is a diagram illustrating the proposed signaling pathway following CCK-B receptor activation by **tetragastrin**.



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Figure 1: Tetragastrin (CCK-4) Signaling Pathway via the CCK-B Receptor.

Quantitative Data Summary

The following tables summarize the dose-dependent panicogenic effects of **tetragastrin** as reported in various clinical studies.

Table 1: Panic Attack Incidence with **Tetragastrin** in Patients with Panic Disorder

Dose of Tetragestrin (µg)	Number of Patients	Panic Attack Rate (%)	Reference
10	12	17%	[8]
15	11	64%	[8]
20	12	75%	[8]
25	11	91%	[9]
25	9	44%	[10]
50	12	100%	[9]
50	7	71%	[10]

Table 2: Panic Attack Incidence with **Tetragestrin** in Healthy Volunteers

Dose of Tetragestrin (µg)	Number of Subjects	Panic Attack Rate (%)	Reference
25	12	17%	[9]
25	16	44%	[5]
50	15	47%	[9]

Table 3: Comparative Panic Rates in Patients with Panic Disorder vs. Healthy Controls

Dose of Tetragestrin (µg)	Panic Rate in Patients (%)	Panic Rate in Controls (%)	Reference
25	91%	17%	[9]
50	100%	47%	[9]

Note: Placebo administration did not induce panic attacks in any of the cited studies.[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

The following protocol is a synthesized methodology based on common practices in published research for the induction of panic attacks using **tetragastrin**.

Subject Recruitment and Screening

- **Participants:** Recruit patients diagnosed with panic disorder (according to DSM criteria) and/or healthy volunteers with no personal or family history of psychiatric illness.
- **Inclusion/Exclusion Criteria:** Establish clear criteria. Exclude individuals with unstable medical conditions, particularly cardiovascular disease, pregnant or breastfeeding women, and those with a history of substance abuse.
- **Informed Consent:** Obtain written informed consent from all participants after a thorough explanation of the study procedures, potential risks, and the nature of the symptoms they might experience.
- **Ethical Approval:** The study protocol must be approved by a relevant Institutional Review Board or Ethics Committee.[\[4\]](#)

Experimental Design

- **Design:** A double-blind, placebo-controlled, crossover or parallel-group design is recommended.[\[5\]](#)[\[9\]](#)[\[11\]](#)[\[12\]](#) In a crossover design, participants receive both **tetragastrin** and placebo on separate occasions, with a washout period in between.
- **Setting:** Conduct the experiment in a controlled laboratory or clinical setting with immediate access to medical support.

Materials and Reagents

- **Tetragastrin (CCK-4):** Lyophilized powder, to be reconstituted with sterile 0.9% saline.
- **Placebo:** Sterile 0.9% saline solution.[\[4\]](#)
- **Administration:** Intravenous (IV) catheter, syringes, and infusion pump (if applicable).

Experimental Workflow



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Figure 2: General Experimental Workflow for **Tetragastrin** Challenge Studies.

Detailed Procedure

- Preparation: Participants should be comfortably seated or semi-recumbent. Insert an IV catheter into a forearm vein.^[4] Allow for an acclimatization period.
- Baseline Measures: Collect baseline physiological data (heart rate, blood pressure) and psychometric data (e.g., Panic Symptom Scale (PSS), Visual Analog Scale for Anxiety (VAS-A)).
- Administration: Administer the prepared dose of **tetragastrin** (e.g., 20-50 µg) or placebo as a rapid intravenous bolus injection over a short period (e.g., 10 seconds).^[4] The use of a continuous saline drip can help blind the subject to the exact timing of the injection.^[4]
- Post-Injection Monitoring:
 - Physiological: Continuously monitor heart rate and blood pressure.^[5]
 - Psychological: Assess for the presence and severity of panic symptoms at regular intervals (e.g., every minute for the first 15 minutes) using standardized scales like the PSS.^{[4][10]} A panic attack is typically defined by the presence of a certain number of DSM-defined symptoms.
- Duration: The acute panicogenic effects of **tetragastrin** are short-lived, typically peaking within 5-8 minutes and subsiding within 15-20 minutes.^[3]
- Debriefing: After the effects have fully subsided, debrief the participant. Continue to monitor their well-being before discharge.

Outcome Measures

- Primary Outcome: The primary outcome is typically the incidence of panic attacks, defined according to established diagnostic criteria (e.g., DSM-5).
- Secondary Outcomes:
 - Changes in subjective anxiety levels (e.g., VAS-A).

- Number and intensity of reported panic symptoms (e.g., PSS).
- Changes in physiological parameters such as heart rate and blood pressure.[5][8]
- Hormonal responses, such as cortisol and prolactin levels, can also be measured.[6]

Safety Considerations

- The procedure should be conducted by trained medical personnel.
- Emergency medical equipment should be readily available.
- Participants should be informed that they may experience an intense but brief period of anxiety and physical symptoms.
- The panic-inducing effects are transient. Pre-treatment with lorazepam has been shown to prevent the psychic effects of **tetragastrin**. [6]

By following these guidelines, researchers can safely and effectively use **tetragastrin** to investigate the mechanisms of panic and anxiety, and to screen potential therapeutic agents.

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